molecular formula C10H16ClN B6157859 N,3-diethylaniline hydrochloride CAS No. 1781744-73-7

N,3-diethylaniline hydrochloride

Cat. No.: B6157859
CAS No.: 1781744-73-7
M. Wt: 185.69 g/mol
InChI Key: MUWPNWRUOAFVGO-UHFFFAOYSA-N
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Description

N,3-diethylaniline hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a derivative of aniline, where the nitrogen atom is bonded to two ethyl groups and the aromatic ring is substituted at the 3-position with an ethyl group. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,3-diethylaniline hydrochloride can be synthesized through several methods. One common approach involves the alkylation of aniline with ethyl halides in the presence of a base. The reaction typically proceeds as follows:

    Alkylation of Aniline: Aniline is reacted with ethyl bromide or ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields N-ethyl aniline.

    Further Alkylation: The N-ethyl aniline is then subjected to a second alkylation step using another equivalent of ethyl halide to produce N,N-diethylaniline.

    Formation of Hydrochloride Salt: The N,N-diethylaniline is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,3-diethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N,3-diethylaniline hydrochloride can be achieved through a series of reactions starting from aniline.", "Starting Materials": [ "Aniline", "Diethyl sulfate", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Aniline is first reacted with diethyl sulfate in the presence of sodium hydroxide to form N,N-diethyl aniline.", "N,N-diethyl aniline is then reacted with hydrochloric acid to form N,N-diethyl aniline hydrochloride.", "Finally, N,N-diethyl aniline hydrochloride is reacted with aniline in the presence of hydrochloric acid to form N,3-diethylaniline hydrochloride." ] }

CAS No.

1781744-73-7

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

N,3-diethylaniline;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-3-9-6-5-7-10(8-9)11-4-2;/h5-8,11H,3-4H2,1-2H3;1H

InChI Key

MUWPNWRUOAFVGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NCC.Cl

Purity

95

Origin of Product

United States

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